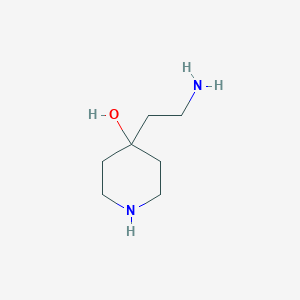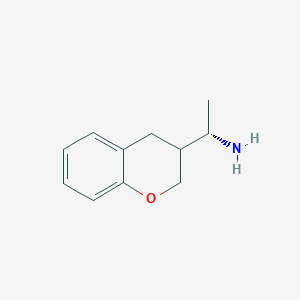
2-(3-Iodophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenyl)acetaldehyde is an organic compound with the molecular formula C8H7IO It is a derivative of acetaldehyde where the hydrogen atom on the phenyl ring is substituted with an iodine atom at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Iodophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the iodination of phenylacetaldehyde. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the meta position of the phenyl ring.
Another method involves the use of a Grignard reagent. In this approach, 3-iodobenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with formaldehyde to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled introduction of the iodine atom. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products Formed
Oxidation: 3-Iodobenzoic acid
Reduction: 2-(3-Iodophenyl)ethanol
Substitution: 2-(3-Azidophenyl)acetaldehyde
Aplicaciones Científicas De Investigación
2-(3-Iodophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Iodophenyl)acetaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
The iodine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity for molecular targets. These interactions are important in the development of pharmaceuticals and other bioactive compounds.
Comparación Con Compuestos Similares
2-(3-Iodophenyl)acetaldehyde can be compared with other similar compounds, such as:
2-(2-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the ortho position. This positional difference can lead to variations in reactivity and applications.
2-(4-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the para position. This compound may exhibit different chemical and biological properties due to the different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H7IO |
|---|---|
Peso molecular |
246.04 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 |
Clave InChI |
YPOJYBLCPQSKRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)


![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)




![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
